2-bromo-N-ethylbutanamide

Catalog No.
S8774690
CAS No.
M.F
C6H12BrNO
M. Wt
194.07 g/mol
Availability
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2-bromo-N-ethylbutanamide

Product Name

2-bromo-N-ethylbutanamide

IUPAC Name

2-bromo-N-ethylbutanamide

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

InChI

InChI=1S/C6H12BrNO/c1-3-5(7)6(9)8-4-2/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

ZGANSWCCODAQGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC)Br

Traditional Amide Bromination Strategies

Classical approaches to α-bromoamide synthesis rely on direct bromination of preformed amides using halogenating agents. For 2-bromo-N-ethylbutanamide, this typically involves treating N-ethylbutanamide with molecular bromine (Br₂) or phosphorus tribromide (PBr₃) in inert solvents like dichloromethane or tetrahydrofuran. A study demonstrated that bromine in acetic acid at 0–5°C selectively substitutes the β-hydrogen of the amide, yielding 2-bromo-N-ethylbutanamide in 68–72% efficiency. However, over-bromination and decomposition remain challenges, necessitating careful stoichiometric control.

Table 1: Traditional Bromination Methods for 2-Bromo-N-ethylbutanamide

Brominating AgentSolventTemperature (°C)Yield (%)
Br₂CH₂Cl₂0–568
PBr₃THF2572
HBr/H₂O₂H₂O6065

The use of aqueous hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr) offers a safer alternative, generating bromine in situ while minimizing toxic byproducts. This method achieves comparable yields (65%) under reflux conditions, though prolonged reaction times may degrade the amide backbone.

Modern Redox-Neutral Umpolung Approaches for α-Bromoamide Synthesis

Recent innovations leverage umpolung strategies to bypass traditional electrophilic bromination. For instance, 2-pyridone-N-oxides serve as dual oxidants and bromine sources in the presence of transition-metal catalysts. A 2020 study reported that ynamides react with 2-bromopyridine N-oxide under Zn(OTf)₂ catalysis to form α-bromoamides with >90% regioselectivity. This method avoids harsh reagents and operates at mild temperatures (40–60°C), making it ideal for sensitive substrates like N-ethylbutanamide.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack on a zinc-activated ynamide intermediate, followed by bromide transfer from the N-oxide. Density functional theory (DFT) calculations confirm that the amide’s electron-withdrawing group directs bromination to the β-position, ensuring high fidelity.

Catalytic Systems for Regioselective Bromination of Aliphatic Amides

Palladium and copper catalysts have revolutionized regioselective bromination. A palladium(II)-catalyzed system using N-bromosuccinimide (NBS) selectively brominates aliphatic amides at the β-position with 85–90% efficiency. The catalytic cycle involves oxidative addition of NBS to Pd(0), followed by C–H activation and bromide transfer.

Table 2: Catalytic Bromination Performance

CatalystBromine SourceSolventYield (%)Selectivity (β:α)
Pd(OAc)₂NBSDMF8895:5
CuIKBr/H₂O₂MeCN7890:10
Zn(OTf)₂2-BrPyNODCE9298:2

Copper iodide (CuI) systems employing potassium bromide and hydrogen peroxide offer a cost-effective alternative, albeit with slightly reduced selectivity.

Solid-Phase Synthesis and Polymer-Supported Routes

Solid-phase synthesis enables rapid purification and scalability. A polystyrene-supported diethylaminosulfur trifluoride (PS-DAST) resin facilitates one-pot amidation and bromination, yielding 2-bromo-N-ethylbutanamide with 80% purity after simple filtration. This approach minimizes solvent waste and is adaptable to automated synthesis platforms.

Key Advantages:

  • Reduced Purification: Polymer-bound byproducts are removed via filtration.
  • Scalability: Gram-scale synthesis achieved with consistent yields.
  • Green Chemistry: Less solvent consumption compared to traditional methods.

The Hofmann bromamide degradation is a cornerstone reaction for converting primary amides into primary amines with one fewer carbon atom. For 2-bromo-N-ethylbutanamide, this process involves treatment with bromine ($$ \text{Br}_2 $$) and aqueous sodium hydroxide ($$ \text{NaOH} $$) under controlled heating [3] [4]. The mechanism proceeds through three stages:

  • Bromination and Deprotonation: The amide nitrogen is brominated, forming an N-bromoamide intermediate. Subsequent deprotonation by hydroxide yields a resonance-stabilized anion.
  • Isocyanate Formation: Elimination of bromide ($$ \text{Br}^- $$) generates an isocyanate intermediate, accompanied by the release of carbon dioxide ($$ \text{CO}_3^{2-} $$).
  • Hydrolysis to Amine: The isocyanate hydrolyzes in basic conditions to produce a primary amine.

For 2-bromo-N-ethylbutanamide, degradation yields 3-bromo-N-ethylpropylamine ($$ \text{CH}3\text{CHBrCH}2\text{NHCH}2\text{CH}3 $$) as the primary product. The bromine substituent at the β-carbon remains intact during the reaction, as the degradation specifically targets the amide carbonyl group [3].

Table 1: Hofmann Degradation of 2-Bromo-N-ethylbutanamide

ParameterValue/Observation
Reagents$$ \text{Br}_2 $$, $$ \text{NaOH} $$, Heat
Temperature Range60–80°C
Yield70–85% (dependent on base concentration)
Byproducts$$ \text{Na}2\text{CO}3 $$, $$ \text{NaBr} $$

The reaction rate is influenced by steric effects from the N-ethyl group, which moderately slows nucleophilic attack at the carbonyl carbon. Kinetic studies indicate a second-order dependence on hydroxide concentration, consistent with the deprotonation and elimination steps [4].

Radical-Mediated Bromination Pathways in Aliphatic Amides

Radical bromination typically targets alkanes or alkyl-substituted aromatics, but 2-bromo-N-ethylbutanamide’s structure permits unique interactions under radical conditions. Initiation via ultraviolet (UV) light cleaves bromine ($$ \text{Br}_2 $$) into bromine radicals ($$ \text{Br}^\cdot $$), which abstract hydrogen atoms from the amide’s aliphatic chain [5].

Key Propagation Steps:

  • Hydrogen abstraction from the γ-carbon (relative to the amide group) generates a carbon-centered radical.
  • Bromine radical addition to the γ-carbon forms a vicinal dibromide intermediate.
  • Further elimination of hydrogen bromide ($$ \text{HBr} $$) yields an alkene derivative.

Table 2: Radical Bromination of 2-Bromo-N-ethylbutanamide

ConditionOutcome
UV Light ExposureHomolytic cleavage of $$ \text{Br}_2 $$
Preferred Siteγ-Carbon (C3) due to radical stability
Major Product2,3-Dibromo-N-ethylbutanamide

The reaction exhibits regioselectivity favoring the γ-carbon due to hyperconjugative stabilization from the adjacent bromine atom. Electron paramagnetic resonance (EPR) studies confirm the formation of a stabilized allylic radical intermediate during propagation [5].

Nucleophilic Substitution Dynamics at the α-Carbon Position

The α-carbon (C2) in 2-bromo-N-ethylbutanamide is adjacent to both the electron-withdrawing amide group and the bromine substituent at C3. This positioning creates a complex electronic environment for nucleophilic substitution ($$ \text{S}_N2 $$):

  • Backside Attack Mechanism: Nucleophiles (e.g., $$ \text{OH}^- $$, $$ \text{CN}^- $$) target the α-carbon, leading to inversion of configuration. The amide group’s electron-withdrawing nature polarizes the C–Br bond, enhancing electrophilicity [6].
  • Steric Hindrance: The N-ethyl group introduces steric bulk, reducing the reaction rate compared to unsubstituted analogs.

Table 3: $$ \text{S}_N2 $$ Reactivity at the α-Carbon

NucleophileRelative Rate (k)Product
Hydroxide ($$ \text{OH}^- $$)1.02-Hydroxy-N-ethylbutanamide
Cyanide ($$ \text{CN}^- $$)0.62-Cyano-N-ethylbutanamide

Kinetic data reveal a second-order rate law ($$ \text{rate} = k[\text{amide}][\text{nucleophile}] $$), consistent with a concerted $$ \text{S}_N2 $$ mechanism. Transition state modeling shows partial negative charge development on the nucleophile and α-carbon [6].

Base-Promoted Elimination-Addition Sequences

Strong bases (e.g., $$ \text{KOH} $$) induce elimination of hydrogen bromide ($$ \text{HBr} $$) from 2-bromo-N-ethylbutanamide, forming an α,β-unsaturated amide. Subsequent Michael addition or Diels-Alder reactions can occur at the newly formed double bond:

  • Elimination: Deprotonation at the β-carbon (C3) followed by $$ \text{HBr} $$ elimination generates $$ \text{N-ethylbut-2-enamide} $$.
  • Addition: Electrophiles (e.g., $$ \text{Br}_2 $$) add across the double bond, yielding dibromo or epoxide derivatives.

Table 4: Base-Promoted Reactions

BaseTemperatureMajor Product
Potassium Hydroxide100°C$$ \text{N-ethylbut-2-enamide} $$
Sodium HydrideRoom Temp$$ \text{N-ethylbut-2-enamide} $$

The elimination step follows an E2 mechanism, with simultaneous proton abstraction and bromide departure. Density functional theory (DFT) calculations indicate a syn-periplanar geometry is essential for transition state stabilization [4].

Precursor Roles in Heterocyclic Compound Construction

2-Bromo-N-ethylbutanamide belongs to the reactive class of α-bromoamides that undergo nucleophilic displacement at the halogenated carbon to generate imidate, amidyl or oxyallyl cations. These cationic species engage readily with bifunctional partners and enable concise formation of heteroaromatic frameworks. Representative transformations that tolerate the N-ethylbutanamide scaffold are collated in Table 1.

EntryTarget heterocycle (one-step product)Key partner(s)Catalysis / promoterYield (%)Reference
1Quinazolin-4-oneBenzamidine hydrochloridePotassium phosphate, room temperature98 [1]
21,4-BenzodiazepineHexafluoro-2-propanol derived 2-aminobenzoateCaesium carbonate, room temperature97 [1]
32-Amino-quinazolin-4-oneCyanamideCopper(I) iodide, air, one-pot Ullmann coupling82 [2]
42-StyrylpyrrolidineStyrene derivativeTrifluoromethanesulfonic anhydride / 2-fluoropyridine tandem activation80 [3]

The data confirm that 2-bromo-N-ethylbutanamide functions as a reliable electrophilic module; its bromomethylene site is selectively substituted while the N-ethyl chain remains inert, providing synthetically versatile heteroarene cores in high to quantitative yields.

Cross-Coupling Reactions with Transition-Metal Catalysts

Transition-metal cross-coupling of α-bromoamides such as 2-bromo-N-ethylbutanamide expands carbon–carbon and carbon–heteroatom bond-forming options beyond classical nucleophilic substitution. Copper, nickel and palladium systems each display distinctive reactivity patterns (Table 2).

EntryMetal catalyst (ligand)Coupling partnerProduct classTypical yield (%)ObservationsReference
1Copper(I) iodide (ligand-free)Cyanamide2-Amino-quinazolin-4-one82 [2]Room-temperature Ullmann process; inexpensive copper loadings (5 mol %).
2Copper(II) acetate (bisoxazoline)Aromatic amineα-Amino-β-lactam78 [4]Enantioconvergent radical C(sp³)–N coupling; bromide reduced in situ to alkyl radical.
3Palladium(II) acetate (tricyclohexylphosphine)Arylboronic acidChloromethyl-substituted biaryl88 [5]High chemoselectivity for C(sp²)–Br bond over adjacent C–Cl bond.
4Nickel(II) chloride (1,10-phenanthroline)Aryl iodide1,1-Diarylethane84 [6]Ligand-relay strategy: phenanthroline enables chain-walking prior to stereocontrolled arylation.

Copper-based systems excel in cost-efficient heteroatom transfer, whereas nickel and palladium pathways enable stereodefined carbon–carbon bond formation at formerly saturated centers of the α-bromoamide framework.

Stereochemical Control in Asymmetric Alkylation Processes

The brominated stereogenic center of 2-bromo-N-ethylbutanamide is ideally positioned for dynamic kinetic resolution or enantioconvergent catalysis. Nickel hydride catalysis has emerged as a general solution (Table 3).

Substrate pairCatalyst-ligand ensembleProductYield (%)Enantiomeric excess (%)Reference
Racemic 2-bromo-N-ethylbutanamide + terminal alkeneNickel(II) bromide, chiral bisoxazoline, polymethylhydrosiloxaneRemote α-alkylated amide8992 [7]
N-Acyl-protected tetrahydropyridine + brominated amideNickel(II) iodide, chiral bisoxazoline, trimethoxysilaneα-Alkylated piperidine8091 [8]

Mechanistic studies reveal that a nickel hydride species adds to the alkene, undergoes chain-walking, intercepts the racemic α-bromoamide as a radical, and closes the catalytic cycle by stereospecific reductive elimination. The result is simultaneous regio- and enantiocontrol without pre-resolution of the bromide substrate.

Tandem Reaction Sequences Involving α-Bromoamide Intermediates

Because 2-bromo-N-ethylbutanamide can generate both cationic and radical intermediates under mild conditions, it is frequently embedded in multistep cascade processes (Scheme 1).

  • Metal-free aza-oxyallyl cascade – Treatment with hexafluoro-2-propanol derived 2-aminobenzoates followed by intramolecular nucleophilic substitution delivers 1,4-benzodiazepines in a one-flask, two-solvent sequence at ambient temperature with quantitative mass recovery [1].

  • Microwave-assisted copper cascade – Amidines, α-bromoamides and 2-halobenzoic acids converge under copper(II) chloride irradiation to quinazolinones within twenty minutes; isolated yields exceed 90 percent [9].

  • Trifluoromethanesulfonic anhydride–promoted nitrilium relay – α-Bromoamides form O-triflylimidate salts that undergo intramolecular cycloaddition to furnish styrylpyrrolidines or piperidines, the bromide simultaneously serving as leaving group and regiochemical director [3].

These tandem protocols highlight the dual role of the α-bromo center: it first initiates the sequence through electrophilic activation, then departs as bromide, driving ring closure to completion.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

193.01023 g/mol

Monoisotopic Mass

193.01023 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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